molecular formula C19H27BN2O4 B1399083 tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631909-46-1

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B1399083
CAS No.: 631909-46-1
M. Wt: 358.2 g/mol
InChI Key: DFUOVOKCFLCEIG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C19H27BN2O4 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

The compound tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 631912-39-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27BN2O4
  • Molecular Weight : 358.24 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with a tert-butyl group and a dioxaborolane moiety, which may influence its interaction with biological targets.

Biological Activity Overview

  • Antiproliferative Effects
    • The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies indicated that it can inhibit the growth of prostate cancer cells with an IC50 value comparable to other known anticancer agents .
    • A notable study demonstrated that derivatives of benzimidazole compounds often exhibit selective inhibition of cancer cell proliferation through mechanisms such as G1 cell cycle arrest and apoptosis induction .
  • Mechanism of Action
    • The mechanisms underlying the biological activity of this compound are likely multifaceted. Research suggests that compounds with similar structures can interact with multiple cellular pathways. For example, they may inhibit specific kinases or modulate signaling pathways involved in cell survival and proliferation .
    • In one study, compounds derived from benzimidazole were found to induce apoptosis in cancer cells by upregulating pro-apoptotic markers and downregulating anti-apoptotic proteins .
  • Structure-Activity Relationship (SAR)
    • The presence of the dioxaborolane group is believed to enhance the compound's binding affinity to biological targets. SAR studies indicate that modifications to the benzimidazole core can significantly alter the biological activity and selectivity of these compounds .
    • For instance, variations in substituents on the benzimidazole ring have been correlated with changes in cytotoxicity and selectivity towards different cancer cell lines.

Case Studies

StudyCell LineIC50 ValueMechanism
Study ALASCPC-01 (NPEC)0.47 μMInduces G1 cell cycle arrest
Study BPC-3 (Prostate Cancer)Comparable to standard treatmentsInduces apoptosis via upregulation of cleaved-PARP
Study CVarious Cancer LinesVaries by derivativeMulti-target interactions

Properties

IUPAC Name

tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUOVOKCFLCEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733828
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631909-46-1
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 6
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

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